molecular formula C19H19BrN2O5 B4802829 (4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE

(4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE

Cat. No.: B4802829
M. Wt: 435.3 g/mol
InChI Key: XPKOQTCXZBLPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, methoxy, and formamido functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of 4-bromophenylacetic acid with methanol to form methyl 4-bromophenylacetate . This intermediate is then subjected to further reactions involving formamido and methoxyphenyl groups under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE can undergo various chemical reactions, including:

    Oxidation: The bromine and methoxy groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenylacetic acid derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

(4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromophenylacetate: Shares the bromophenyl and ester functional groups.

    4-Bromophenylacetic acid: Similar structure but lacks the methoxy and formamido groups.

    Methyl 4-methoxyphenylacetate: Contains the methoxy group but lacks the bromine and formamido groups.

Uniqueness

(4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE is unique due to the combination of bromine, methoxy, and formamido groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-bromophenyl)methyl 2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O5/c1-26-16-8-4-14(5-9-16)19(25)22-10-17(23)21-11-18(24)27-12-13-2-6-15(20)7-3-13/h2-9H,10-12H2,1H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKOQTCXZBLPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE
Reactant of Route 2
Reactant of Route 2
(4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE
Reactant of Route 3
Reactant of Route 3
(4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE
Reactant of Route 4
Reactant of Route 4
(4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE
Reactant of Route 5
Reactant of Route 5
(4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE
Reactant of Route 6
Reactant of Route 6
(4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.